molecular formula C12H12BrNO2 B1275219 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid CAS No. 383132-55-6

7-bromo-5-isopropyl-1H-indole-2-carboxylic acid

Cat. No.: B1275219
CAS No.: 383132-55-6
M. Wt: 282.13 g/mol
InChI Key: SSSGGFJDQYICFI-UHFFFAOYSA-N
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Description

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes such as integrase, which is crucial in the life cycle of HIV-1 . The compound’s interaction with integrase involves chelation with Mg²⁺ ions within the enzyme’s active site, thereby inhibiting its function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anticancer, and antimicrobial activities . The compound’s impact on cell signaling pathways includes the inhibition of viral replication and the induction of apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves enzyme inhibition, particularly integrase inhibition, as mentioned earlier . Additionally, it may interact with other proteins and receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although specific data on the temporal effects of this compound are limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. Indole derivatives are known to undergo metabolic processes that can affect their biological activity and therapeutic potential . The compound’s metabolism may involve pathways such as the Trp-Indole pathway, which is mediated by gut microorganisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and distribution . Its localization within cells can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-isopropyl-1H-indole-2-carboxylic acid typically involves the bromination of 5-isopropyl-1H-indole-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to control reaction conditions more precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 5-Bromoindole-2-carboxylic acid
  • 7-Bromoindole-2-carboxylic acid
  • 5-Isopropylindole-2-carboxylic acid

Comparison: 7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and isopropyl groups, which can enhance its biological activity and specificity compared to other indole derivatives. The combination of these functional groups can lead to improved binding affinity and selectivity for certain molecular targets .

Properties

IUPAC Name

7-bromo-5-propan-2-yl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-6(2)7-3-8-5-10(12(15)16)14-11(8)9(13)4-7/h3-6,14H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSGGFJDQYICFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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